2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Overview
Description
The compound “2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” is a type of organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a methoxyphenyl group and a chloromethyl group attached to the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water .Scientific Research Applications
Corrosion Inhibition
2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole derivatives, similar to 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their effectiveness as corrosion inhibitors. Research shows that these compounds are highly efficient in inhibiting the corrosion of mild steel in sulfuric acid media. They function by adsorbing onto the metal surface, following a Langmuir adsorption isotherm model (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Antibacterial Properties
1,3,4-oxadiazole derivatives, including those with a 5-chloro-2-methoxyphenyl moiety, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have demonstrated significant antibacterial and antifungal activities against various strains (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).
Lipoxygenase Inhibition
Compounds containing 5-chloro-2-methoxyphenyl and 1,3,4-oxadiazolylthio moieties have been prepared and shown to moderately inhibit the lipoxygenase enzyme, which could have potential therapeutic implications (Aziz‐ur‐Rehman et al., 2016).
Nonlinear Optical Properties
1,3,4-oxadiazole derivatives, including those with methoxyphenyl groups, have been explored for their nonlinear optical properties. These compounds, especially those containing bromine, exhibit potential as optical limiters, which are useful in optoelectronics (Chandrakantha et al., 2011).
Anticancer Potential
Research has also been conducted on 1,3,4-oxadiazole derivatives for their anticancer activities. Some compounds in this category have shown promising results against various cancer cell lines, indicating their potential in cancer therapy (Ahsan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHIXSKXGCIKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370151 | |
Record name | 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
24023-71-0 | |
Record name | 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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